molecular formula C22H21BrF2N4OS B12397698 AKT-IN-14 free base

AKT-IN-14 free base

Cat. No.: B12397698
M. Wt: 507.4 g/mol
InChI Key: CEEODNJYPPDYNU-SCLBCKFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AKT-IN-14 free base involves multiple steps, starting with the preparation of the core pyrazoloazepine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

AKT-IN-14 free base undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

AKT-IN-14 free base exerts its effects by inhibiting the activity of the AKT kinase. The compound binds to the ATP-binding site of AKT, preventing the phosphorylation and activation of downstream targets involved in cell survival, proliferation, and metabolism. This inhibition leads to the suppression of the AKT signaling pathway, resulting in reduced cell growth and increased apoptosis in cancer cells .

Properties

Molecular Formula

C22H21BrF2N4OS

Molecular Weight

507.4 g/mol

IUPAC Name

3-bromo-N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-11-thia-5,6-diazatricyclo[8.3.0.02,6]trideca-1(10),2,4,12-tetraene-12-carboxamide

InChI

InChI=1S/C22H21BrF2N4OS/c23-15-10-27-29-7-1-2-19-14(21(15)29)9-20(31-19)22(30)28-18-11-26-6-5-13(18)12-3-4-16(24)17(25)8-12/h3-4,8-10,13,18,26H,1-2,5-7,11H2,(H,28,30)/t13-,18+/m0/s1

InChI Key

CEEODNJYPPDYNU-SCLBCKFNSA-N

Isomeric SMILES

C1CC2=C(C=C(S2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br

Canonical SMILES

C1CC2=C(C=C(S2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br

Origin of Product

United States

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